molecular formula C12H20ClN5 B12218676 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12218676
M. Wt: 269.77 g/mol
InChI Key: ORWPVXWWGDHFKO-UHFFFAOYSA-N
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Description

1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, each substituted with methyl and ethyl groups, connected via a methanamine linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Linking the Pyrazole Rings: The two pyrazole rings are connected via a methanamine linker through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine linker can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed:

    Oxidation Products: Pyrazole oxides.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine: Lacks the methyl groups on the pyrazole rings.

    1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1H-pyrazol-4-yl)methyl]methanamine: Lacks the ethyl group on one of the pyrazole rings.

Uniqueness: 1-(1,4-Dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the specific substitution pattern on the pyrazole rings and the presence of the methanamine linker. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-9-11(7-15-17)6-13-8-12-10(2)5-14-16(12)3;/h5,7,9,13H,4,6,8H2,1-3H3;1H

InChI Key

ORWPVXWWGDHFKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(C=NN2C)C.Cl

Origin of Product

United States

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